An In-depth Technical Guide to 7-methyl-1H-indazole: Chemical Properties and Structure
An In-depth Technical Guide to 7-methyl-1H-indazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 7-methyl-1H-indazole. The information is curated to support research, discovery, and development activities involving this heterocyclic compound. All quantitative data is presented in clear, tabular format, and detailed experimental protocols are provided for key synthetic and analytical procedures.
Core Chemical and Physical Properties
7-methyl-1H-indazole is a solid, aromatic heterocyclic organic compound. Its core properties are summarized below. It is important to note that while the melting point is an experimentally verified value, some other physicochemical properties are based on computational predictions due to the limited availability of experimental data in peer-reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Melting Point | 158 °C | [2] |
| Boiling Point (Predicted) | 285.1 ± 9.0 °C | [2] |
| Density (Predicted) | 1.186 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 14.39 ± 0.40 | [2] |
| Appearance | White to off-white solid/powder | [2] |
| Solubility | Insoluble in water; Soluble in acids, ether, and alcohol.[3] For derivatives like 7-Methyl-1H-indazole-3-carboxamide, DMSO and ethanol are recommended solvents for creating stock solutions.[4] |
Structural Information
The structural identity of 7-methyl-1H-indazole is well-defined by various chemical identifiers and can be represented in multiple formats.
| Identifier | Value | Source |
| IUPAC Name | 7-methyl-1H-indazole | [5] |
| CAS Number | 3176-66-7 | [2] |
| SMILES String | CC1=C2NN=CC2=CC=C1 | [1] |
| InChI Key | RLAZPAQEVQDPHR-UHFFFAOYSA-N | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific research. The following sections provide protocols for the synthesis and characterization of 7-methyl-1H-indazole.
Synthesis of 7-methyl-1H-indazole
A common and effective method for the synthesis of 7-methyl-1H-indazole proceeds from 2,6-dimethylaniline.[6]
Materials:
-
2,6-dimethylaniline
-
tert-butyl nitrite
-
Chloroform
-
Potassium acetate
-
18-crown-6
-
Hexane
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,6-dimethylaniline (25 g, 206 mmol) in chloroform (750 mL) at room temperature and under a nitrogen atmosphere, slowly add tert-butyl nitrite (52 mL).
-
Stir the mixture for 20 minutes.
-
Add potassium acetate (40 g, 412 mmol) and 18-crown-6 (5.4 g, 20.6 mmol).
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and continue stirring for 15 hours.
-
Remove the solid precipitate by vacuum filtration and wash the solid with chloroform (400 mL).
-
Combine the filtrates and wash with water (2 x 250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate (9:1) mixture as the eluent to yield 7-methyl-1H-indazole as an orange solid.[6]
Spectroscopic Characterization
The following are general protocols for obtaining spectroscopic data for indazole derivatives, which can be applied to 7-methyl-1H-indazole.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: 400 MHz or higher field strength spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.
Infrared (IR) Spectroscopy:
-
Instrument: FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrument: High-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the LC-MS system (e.g., methanol or acetonitrile).
-
Data Acquisition: Operate in positive ion mode. For LC-MS, couple the liquid chromatography system to the mass spectrometer to obtain mass-to-charge ratio (m/z) data.
Potential Biological Activity and Signaling Pathways
Derivatives of the indazole scaffold have shown a wide range of biological activities.[8] Specifically, compounds structurally related to 7-methyl-1H-indazole have been investigated as inhibitors of p21-activated kinase 1 (PAK1) and modulators of Calcium Release-Activated Calcium (CRAC) channels.[7][9]
p21-activated kinase 1 (PAK1) Signaling Pathway
PAK1 is a key regulator of various cellular processes, including cytoskeletal dynamics, cell survival, and proliferation. Its aberrant activity is implicated in cancer.[10][11] Indazole derivatives have been identified as potential inhibitors of this pathway.
Caption: Potential inhibitory action on the PAK1 signaling pathway.
Calcium Release-Activated Calcium (CRAC) Channel Activation
CRAC channels are crucial for calcium signaling in non-excitable cells, playing a vital role in immune responses and other physiological processes.[12] The activation of these channels is a multi-step process initiated by the depletion of calcium from the endoplasmic reticulum (ER).[9]
Caption: Simplified workflow of CRAC channel activation.
Synthetic Workflow Visualization
The synthesis of 7-methyl-1H-indazole from 2,6-dimethylaniline can be visualized as a logical workflow.
Caption: Synthetic workflow for 7-methyl-1H-indazole.
References
- 1. chembk.com [chembk.com]
- 2. The molecular physiology of CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-METHYL (1H)INDAZOLE | 3176-66-7 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Review: Structure and Activation Mechanisms of CRAC Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium release activated channel - Wikipedia [en.wikipedia.org]
